3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,5-Trifluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that features a bicyclo[111]pentane core substituted with a 2,4,5-trifluorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the homolytic aromatic alkylation of a suitable bicyclo[1.1.1]pentane derivative with a trifluorophenyl halide under metal-free conditions . This method often employs radical initiators and specific reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane complexes.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Halogenated derivatives of the trifluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure imparts unique steric and electronic properties to the compounds it forms.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its trifluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluorophenyl group can improve the pharmacokinetic properties of drug candidates, making them more effective.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a trifluorophenyl group.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a pyrazinyl group instead of a trifluorophenyl group.
Uniqueness
3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced stability and bioavailability are desired.
Properties
IUPAC Name |
3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-7-2-9(15)8(14)1-6(7)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQLVSSJOBUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=C(C=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.